molecular formula C18H30N2O5 B1280830 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester CAS No. 220156-99-0

6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester

Cat. No. B1280830
CAS RN: 220156-99-0
M. Wt: 354.4 g/mol
InChI Key: CECJHYCDLBHBKM-UHFFFAOYSA-N
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Description

6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester (TAE-15) is a synthetic derivative of the naturally occurring fatty acid, azelaic acid. TAE-15 has been studied for its potential applications in scientific research and as a therapeutic agent for a variety of diseases.

Scientific Research Applications

Synthesis of Substituted Carboxylic Acids

The ortho esters of 2,4,10-Trioxaadamantane, structurally related to 6,9,12-Trioxa-2-azapentadecanoic acid, are used as carboxyl protecting groups in the synthesis of substituted carboxylic acids. This involves Grignard reagents and yields various acids after hydrolysis and saponification (Voss & Gerlach, 1983).

Novel Synthesis Methods

A new synthesis route for 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid has been developed, offering high yields and a controlled process. This synthesis involves esterification, mesylation, and azide substitution (Wu, Zong, & Ji, 2016).

Conformationally Constrained Dipeptide Isosteres

3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, related to the compound , are utilized as conformationally constrained dipeptide isosteres. This has implications in developing molecules with specific spatial structures for pharmaceutical applications (Guarna et al., 1999).

Dipeptide Mimetics

The compound's structural analogs are used in the synthesis of stereocontrolled dipeptide mimetics. This has potential applications in drug design, where the spatial arrangement of molecules is crucial (Mulzer, Schülzchen, & Bats, 2000).

Drug Delivery Vehicles

Poly[(amino acid ester)phosphazenes], closely related to the compound, are studied as potential drug delivery vehicles. This involves investigating their hydrolytic decomposition and small molecule release profiles, essential for controlled drug release (Allcock, Pucher, & Scopelianos, 1994).

Protein Labeling

Compounds like 6,9,12-Trioxa-2-azapentadecanoic acid are used in the preparation of bifunctional chelators for protein labeling. This involves synthesizing aryl isothiocyanate derivatives for use as protein labeling agents, a crucial aspect of biochemical research (Kline, Betebenner, & Johnson, 1991).

properties

IUPAC Name

benzyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O5/c19-8-4-10-22-12-14-24-15-13-23-11-5-9-20-18(21)25-16-17-6-2-1-3-7-17/h1-3,6-7H,4-5,8-16,19H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECJHYCDLBHBKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCOCCOCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478580
Record name 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester

CAS RN

220156-99-0
Record name 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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